3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has a 4-chlorophenyl group, a 2,5-dimethyl group, and an oxolan-2-ylmethyl group attached to the core structure .Scientific Research Applications
Antimicrobial and Anticancer Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. One study demonstrated the synthesis of novel pyrazole derivatives with attached oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were characterized and tested in vitro for their antimicrobial and anticancer activities, showing promising results against selected microorganisms and higher anticancer activity compared to reference drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential
Research has also explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclic compounds. A study involving the synthesis of these compounds via microwave irradiative cyclocondensation reported their evaluation against Pseudococcidae insects for insecticidal activity and selected microorganisms for antibacterial potential. The results indicated a relationship between the compounds' structure and biological activity, suggesting their utility in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division . The downstream effects of this disruption can include cell death or senescence, depending on the specific cellular context .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The compound has been shown to have significant anticancer activity . It inhibits the growth of various cancer cell lines, including MCF-7 and HCT-116 . Some of the compounds showed superior cytotoxic activities against these cell lines with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively .
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O/c1-12-10-17(21-11-16-4-3-9-25-16)24-19(22-12)18(13(2)23-24)14-5-7-15(20)8-6-14/h5-8,10,16,21H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELJARSOYCMGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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